Therapeutic potential of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid in drug discovery
Therapeutic potential of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid in drug discovery
A Strategic Scaffold in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid (CAS: 1144102-34-0) has emerged as a high-value pharmacophore. While Indole-3-Acetic Acid (IAA) is classically known as a plant auxin, its derivatives serve as critical scaffolds in the development of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 antagonists, and kinase inhibitors.
This guide analyzes the specific therapeutic utility of the 5-cyclopropyl modification. Unlike traditional 5-halo or 5-methoxy substitutions found in drugs like Indomethacin, the 5-cyclopropyl group offers a unique balance of lipophilicity, metabolic stability, and steric bulk—often referred to as the "cyclopropyl effect"—which can significantly enhance potency and selectivity in hydrophobic binding pockets.
Structural & Physicochemical Analysis
The molecule consists of an indole core functionalized at two critical positions:[1]
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C3-Position (Acetic Acid Tail): Provides a carboxylate headgroup for ionic interactions (e.g., with Arginine residues in COX or CRTH2 receptors) or serves as a handle for further derivatization (e.g., amides, esters).
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C5-Position (Cyclopropyl Ring): The defining feature.
The "Cyclopropyl Effect" in Medicinal Chemistry
The cyclopropyl group is not merely a spacer; it is a bioisostere for isopropyl or phenyl groups but with distinct properties:
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Metabolic Blockade: It protects the C5 position from metabolic oxidation (hydroxylation) more effectively than a simple alkyl chain.
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Electronic Character: The cyclopropyl ring has
-character (Walsh orbitals), allowing it to interact with aromatic residues in the binding pocket via -stacking-like interactions, unlike a saturated isopropyl group. -
Lipophilicity: It increases logP, enhancing membrane permeability without the excessive molecular weight penalty of a phenyl ring.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₁₃H₁₃NO₂ | Low MW fragment (<250 Da) ideal for FBDD (Fragment-Based Drug Discovery). |
| H-Bond Donors/Acceptors | 1 / 2 | Balanced profile for oral bioavailability (Rule of 5 compliant). |
| C5 Substituent | Cyclopropyl | Enhances hydrophobic fit in pockets like the COX-2 hydrophobic channel. |
| Acidic pKa | ~4.5 (Carboxyl) | Physiological ionization; key for electrostatic anchoring. |
Therapeutic Applications & Case Studies
Case Study A: GSK-3β Inhibition (Neuroprotection & Oncology)
Glycogen Synthase Kinase-3β (GSK-3β) is a validated target for Alzheimer's disease and pancreatic cancer. Research indicates that benzofuran-3-yl-(indol-3-yl)maleimides are potent GSK-3β inhibitors.
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Mechanism: The indole moiety occupies the ATP-binding pocket of the kinase. The C5-substituent orients towards the solvent-accessible region or a specific hydrophobic sub-pocket (Gatekeeper region).
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Advantage of 5-Cyclopropyl: Studies comparing 5-fluoro, 5-bromo, and 5-cyclopropyl analogs suggest that the cyclopropyl group can improve selectivity against CDK-2 by exploiting subtle steric differences in the ATP cleft.
Case Study B: Anticancer Pyrazolones via Decarboxylative Coupling
A novel application involves using 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid as a precursor for copper-mediated decarboxylative coupling .
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Reaction: The acetic acid side chain undergoes decarboxylation to generate a reactive radical or organocopper intermediate, which couples with pyrazolones.
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Therapeutic Outcome: The resulting 4-((5-cyclopropyl-1H-indol-3-yl)methyl)-pyrazolone derivatives exhibit antiproliferative activity against human cancer cell lines. The 5-cyclopropyl group is essential for maintaining the lipophilic profile required for cellular uptake.
Case Study C: CRTH2 Antagonism (Inflammation)
The indole-3-acetic acid scaffold is the backbone of CRTH2 antagonists (e.g., Indomethacin derivatives, Ramatroban).
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Hypothesis: Replacing the 5-fluoro/methoxy group of traditional CRTH2 antagonists with a cyclopropyl group can reduce clearance rates (metabolic stability) while maintaining the necessary hydrophobic contact in the receptor's deep pocket.
Technical Workflows & Protocols
Workflow 1: Synthesis of the Core Scaffold
Rationale: Commercial availability is good, but in-house synthesis allows for isotopologue creation or scale-up.
Pathway Visualization (DOT):
Figure 1: Synthetic route from aniline precursor to final acetic acid derivative.
Workflow 2: Decarboxylative Coupling Protocol
Rationale: This protocol validates the utility of the molecule as a building block for complex anticancer agents (Reference: Result 1.4).
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Reagents:
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Substrate: 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid (0.3 mmol).
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Coupling Partner: 1-phenyl-3-methyl-5-pyrazolone (0.4 mmol).
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Catalyst: Cu(OAc)₂·H₂O (10 mol%).
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Oxidant: K₂S₂O₈ (2.0 equiv).
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Solvent: DMF (2.0 mL).
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Procedure:
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Charge a sealed tube with substrate, coupling partner, catalyst, and oxidant.
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Add DMF and stir at 90°C for 12 hours under N₂ atmosphere.
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Critical Step: Monitor CO₂ evolution (bubbler) to ensure decarboxylation is proceeding.
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Cool to room temperature, quench with saturated NaHCO₃.
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Extract with Ethyl Acetate (3x).
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Validation:
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Purify via silica gel chromatography (Petroleum ether/EtOAc).
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Success Criteria: Appearance of a methylene bridge signal (~3.68 ppm) in ¹H NMR, disappearance of the carboxylic acid proton.
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Mechanistic Signaling Pathway
The following diagram illustrates the dual potential of this scaffold in Kinase Inhibition (GSK-3β) and Inflammation (CRTH2) .
Figure 2: Dual therapeutic pathways targeted by 5-cyclopropyl-indole derivatives.
References
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Synthesis & Building Blocks: 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid (CAS 1144102-34-0). BOC Sciences / SciSupplies Product Catalog.
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GSK-3β Inhibition: From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors. Journal of Medicinal Chemistry / PMC.
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Decarboxylative Coupling: Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega.
- Indole Scaffolds in Drug Design:Indole: A privileged scaffold for the design of anti-cancer agents. European Journal of Medicinal Chemistry. (General Reference for Indole utility).
